

Application Note: Metabolic Flux Analysis of Catechol Biodegradation using Catechol-13C6

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Compound of Interest		
Compound Name:	Catechol-13C6	
Cat. No.:	B142630	Get Quote

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Introduction

Metabolic Flux Analysis (MFA) is a powerful technique for quantifying the rates (fluxes) of intracellular metabolic reactions. By introducing a substrate labeled with stable isotopes, such as ¹³C, researchers can trace the path of carbon atoms through a metabolic network. This provides a detailed snapshot of cellular physiology, which is invaluable for metabolic engineering, disease research, and understanding microbial processes.[1][2][3]

Catechol is a central intermediate in the microbial degradation of numerous aromatic compounds, including pollutants like benzene, toluene, and phenols. Microorganisms, particularly soil bacteria like Pseudomonas putida, have evolved sophisticated pathways to catabolize catechol and use it as a sole carbon and energy source.[4][5][6] Understanding the flux distribution through these degradative pathways is critical for applications in bioremediation and biotransformation.

This application note provides a detailed experimental design and protocol for using fully labeled Catechol- 13 C₆ as a tracer to investigate the metabolic flux distribution in Pseudomonas putida. Specifically, it focuses on quantifying the flux split between the two primary catechol degradation routes: the ortho-cleavage pathway and the meta-cleavage pathway.

Principle and Application





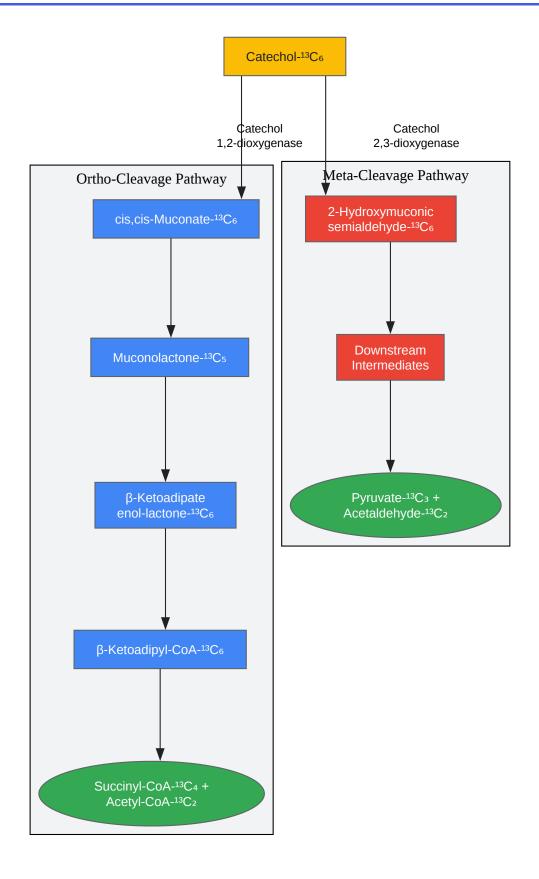


Pseudomonas putida catabolizes catechol through two distinct oxidative cleavage pathways, as shown in the diagram below.[4][7]

- Ortho-cleavage Pathway (β-ketoadipate pathway): Catechol is cleaved between the two hydroxyl groups by catechol 1,2-dioxygenase. The resulting intermediates are ultimately converted into succinyl-CoA and acetyl-CoA, which enter the tricarboxylic acid (TCA) cycle.
- Meta-cleavage Pathway: Catechol is cleaved adjacent to one of the hydroxyl groups by catechol 2,3-dioxygenase. This pathway yields pyruvate and acetaldehyde, which also feed into central carbon metabolism.[7]

By supplying Catechol-¹³C₆ as the sole carbon source, the ¹³C atoms will be incorporated into the downstream intermediates of both pathways. Measuring the mass isotopomer distribution (MID) of these key metabolites using mass spectrometry allows for the precise calculation of the relative flux channeling through each pathway.





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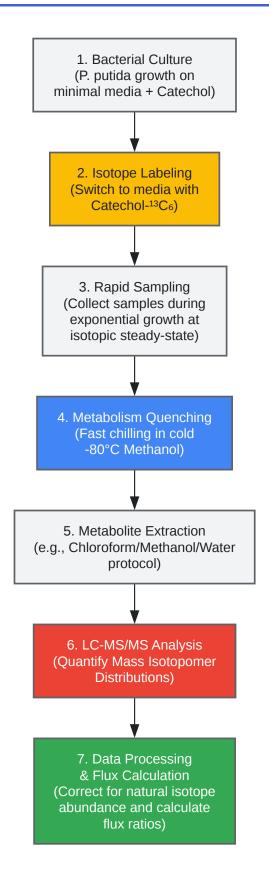
Figure 1: Catechol degradation pathways in *Pseudomonas putida*.



Experimental Workflow

The overall experimental workflow for a Catechol-13C6 tracer study is depicted below. It involves growing the microbial culture, introducing the labeled substrate, collecting samples at isotopic steady state, extracting metabolites, and analyzing the labeling patterns via LC-MS/MS.





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Figure 2: General workflow for ¹³C-MFA with Catechol-¹³C₆.



Detailed Experimental Protocols Protocol 1: Culture of Pseudomonas putida

This protocol is for growing P. putida in a minimal medium where catechol serves as the primary carbon source.

- Prepare M9 Minimal Medium: Prepare a sterile 1L solution of 5x M9 salts (64 g Na₂HPO₄·7H₂O, 15 g KH₂PO₄, 2.5 g NaCl, 5.0 g NH₄Cl).
- Prepare Working Medium: In a sterile culture flask, combine the following for a final volume of 100 mL:
 - o 20 mL of 5x M9 salts
 - 2 mL of 1 M MgSO₄
 - 100 μL of 1 M CaCl₂
 - 1 mL of trace element solution
 - Sterile deionized water to ~98 mL
- Add Carbon Source: Add 2 mL of a 50x sterile-filtered stock solution of unlabeled catechol (final concentration will be determined by experimental needs, e.g., 10 mM).
- Inoculation and Growth: Inoculate the medium with an overnight culture of P. putida. Grow at 30°C with shaking (200 rpm) until the culture reaches the mid-exponential growth phase (OD₆₀₀ ≈ 0.4-0.6).

Protocol 2: Stable Isotope Labeling with Catechol-13C6

This protocol describes how to switch the culture to the labeled substrate to initiate ¹³C incorporation.

 Harvest Cells: Harvest the exponentially growing cells from Protocol 1 by centrifugation at 4,000 x g for 10 minutes at room temperature.



- Wash Cells: Discard the supernatant and gently resuspend the cell pellet in fresh M9
 medium lacking a carbon source to wash away residual unlabeled catechol. Centrifuge
 again.
- Resuspend in Labeling Medium: Prepare M9 working medium as in Protocol 1, but replace the unlabeled catechol with a stock solution of Catechol-13C6 to the same final concentration.
- Initiate Labeling: Resuspend the washed cell pellet in the labeling medium and place the
 culture back into the 30°C shaker. The labeling period should be long enough to achieve
 isotopic steady state, typically several hours, which should be determined empirically.

Protocol 3: Rapid Sampling and Metabolite Quenching

This step is critical to instantly halt metabolic activity and preserve the in vivo labeling state of metabolites.

- Prepare Quenching Solution: Pre-chill a quenching solution of 60% methanol in water to -80°C.
- Sample Collection: Withdraw a defined volume of the cell culture (e.g., 1 mL) from the flask.
- Quenching: Immediately inject the sample into 4 volumes of the cold quenching solution.
 Vortex briefly to mix.
- Cell Lysis and Extraction:
 - Centrifuge the quenched sample at high speed (e.g., 14,000 x g) at 4°C to pellet the cells.
 - Discard the supernatant.
 - Add 500 μL of a cold extraction solvent (e.g., 80% methanol).
 - Lyse the cells using a bead beater or probe sonicator while keeping the sample on ice.
 - Centrifuge at maximum speed for 10 minutes at 4°C to pellet cell debris.
 - Transfer the supernatant, which contains the polar metabolites, to a new tube for analysis.



Protocol 4: LC-MS/MS Analysis

Metabolite extracts are analyzed by Liquid Chromatography-Mass Spectrometry (LC-MS/MS) to determine the mass isotopomer distributions (MIDs) of key pathway intermediates.

- Chromatography: Separate polar metabolites using a suitable LC method, such as Hydrophilic Interaction Liquid Chromatography (HILIC).
- Mass Spectrometry: Analyze the eluent using a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) operating in negative ion mode.
- Data Acquisition: Acquire data in full scan mode to detect all mass isotopologues of the target metabolites. The mass difference between isotopologues will be ~1.00335 Da, corresponding to the mass difference between ¹³C and ¹²C.
- Target Metabolites: Key metabolites to monitor include:
 - Meta Pathway: Pyruvate, Acetaldehyde
 - Ortho Pathway: Succinate, Fumarate (as proxies for Succinyl-CoA), and Acetyl-CoA (often measured via its derivatives).

Data Presentation and Interpretation

The raw LC-MS data is processed to determine the fractional abundance of each mass isotopomer for a given metabolite. This data is corrected for the natural abundance of ¹³C and summarized in tables.

Table 1: Hypothetical Mass Isotopomer Distribution (MID) Data



Metabolit e	Pathway	M+0	M+1	M+2	M+3	M+4
Pyruvate	Meta	0.05	0.05	0.10	0.80	N/A
Succinate	Ortho	0.10	0.10	0.15	0.20	0.45
Alanine	Meta	0.06	0.04	0.11	0.79	N/A
Aspartate	Ortho	0.12	0.08	0.16	0.21	0.43

^{*}Amino acids are often analyzed as stable, downstream representatives of their keto-acid precursors (Alanine for Pyruvate, Aspartate for Oxaloacetate, a TCA cycle intermediate linked to the ortho pathway).

Interpreting the Data

- Pyruvate (C₃): The dominant M+3 peak (80% abundance) indicates that the vast majority of the pyruvate pool is fully labeled, consistent with its formation from the cleavage of Catechol-¹³C₆ via the meta pathway.
- Succinate (C₄): The dominant M+4 peak (45% abundance) shows significant labeling from the ortho pathway. The presence of lower mass isotopomers (M+0 to M+3) suggests contributions from other unlabeled sources or incomplete turnover to isotopic steady state.

By using computational models and the measured MIDs, the relative flux (v) can be calculated. For a simplified node where catechol splits into the two pathways:

Flux Fraction (Meta) ≈ Abundance of Pyruvate M+3 Flux Fraction (Ortho) ≈ Abundance of Succinate M+4

A more rigorous calculation would involve fitting the labeling data from multiple metabolites to a metabolic network model to solve for the flux distribution that best explains the observed MIDs. This analysis would reveal the percentage of catechol being channeled through each competing pathway under specific growth conditions.



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